2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- is a complex organic compound that features a thiophene ring, a carboxamide group, and a pyrrolidinyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method includes the use of the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the phenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, reduced amides, and oxidized carboxylic acids .
Scientific Research Applications
2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxamide: A simpler analog with similar structural features.
3-[(Phenylsulfonyl)amino]-N-[2,4,6-trimethyl-3-(1-piperidinyl)phenyl]-2-thiophenecarboxamide: A related compound with additional functional groups.
Uniqueness
2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring, carboxamide group, and pyrrolidinyl-substituted phenyl group makes it a versatile compound for various applications .
Properties
CAS No. |
749266-71-5 |
---|---|
Molecular Formula |
C18H22N2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H22N2OS/c1-12-11-13(2)17(20-8-4-5-9-20)14(3)16(12)19-18(21)15-7-6-10-22-15/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,19,21) |
InChI Key |
YKTALAPOTHVSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=CS2)C)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.